Product packaging for Isopropyl ethylcarbamate(Cat. No.:CAS No. 35601-81-1)

Isopropyl ethylcarbamate

Cat. No.: B13736773
CAS No.: 35601-81-1
M. Wt: 131.17 g/mol
InChI Key: MXCSVZZGUXSJJD-UHFFFAOYSA-N
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Description

Contextualization within Carbamate (B1207046) Chemistry

Isopropyl ethylcarbamate belongs to the carbamate class of organic compounds, which are characterized by the presence of a carbamate functional group: a carbonyl group flanked by an oxygen and a nitrogen atom (>N−C(=O)−O−). masterorganicchemistry.comwikipedia.org These compounds are formally esters of the unstable carbamic acid (NH₂COOH). wikipedia.orgscielo.br The carbamate moiety is a key structural element in a vast array of synthetic and natural molecules. nih.gov

Carbamate derivatives have significant utility across various sectors. They are widely represented in agricultural chemicals as pesticides, fungicides, and herbicides. acs.orgnih.gov In the industrial realm, they serve as essential starting materials and intermediates, particularly in the production of polyurethane plastics. wikipedia.orgacs.org Furthermore, the carbamate group is a cornerstone in medicinal chemistry and organic synthesis, where its unique properties are leveraged in drug design and as protective groups for amines. nih.govacs.org The ability to modify substituents on the nitrogen and oxygen atoms of the carbamate allows for the fine-tuning of a molecule's biological and pharmacokinetic properties, such as stability and cell permeability. nih.govacs.org

Overview of Foundational Research Directions

Research involving carbamates, including this compound, is multifaceted. A primary focus is their role as intermediates and building blocks in the synthesis of more complex molecules. solubilityofthings.com Their inherent biological activity makes them subjects of intense investigation in pharmacology and medicinal chemistry. solubilityofthings.com Studies explore their potential as therapeutic agents, with some carbamates being investigated for treating neurodegenerative diseases and as potential anticancer agents. nih.govresearchgate.net

Another significant research avenue is the use of the carbamate functional group in prodrug design. nih.govacs.org By masking a functional group of a drug molecule as a carbamate ester, its stability and delivery can be improved. acs.orgresearchgate.net The carbamate is designed to be cleaved under specific physiological conditions, releasing the active drug at its target site. researchgate.net Research also continues into their environmental behavior and degradation, particularly for carbamates used in agriculture. solubilityofthings.com

Significance in Advanced Organic Synthesis and Chemical Transformations

In the field of advanced organic synthesis, carbamates are of paramount importance, primarily as protecting groups for amines. acs.orgnih.gov The nitrogen atom in a carbamate is significantly less nucleophilic than that in a free amine, protecting it from unwanted reactions during multi-step syntheses. masterorganicchemistry.com Popular carbamate protecting groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are easily installed and are stable under a wide range of reaction conditions, yet they can be removed selectively without affecting other functional groups, such as amide bonds. masterorganicchemistry.comnih.gov

The carbamate linkage also serves as a stable surrogate for the peptide bond in medicinal chemistry. acs.orgnih.gov This is due to its chemical stability, resistance to enzymatic degradation by peptidases, and its ability to permeate cell membranes. acs.orgnih.gov The carbamate functionality can participate in hydrogen bonding and imposes a degree of conformational restraint, which can be crucial for binding to biological targets like enzymes or receptors. acs.org

Historical Development of Related Carbamate Chemistry

The history of carbamates traces back to the 19th century with observations of the Calabar bean in West Africa. mhmedical.com In 1864, the active alkaloid component, physostigmine, a natural methyl carbamate, was isolated. nih.govmhmedical.com Physostigmine was first used medicinally in 1877 to treat glaucoma. mhmedical.com

The era of synthetic carbamates began in the 1930s with the development of aliphatic esters of carbamic acid, which were initially introduced as fungicides. mhmedical.com The field of carbamate insecticides saw a major breakthrough with the discovery and commercial introduction of carbaryl (B1668338) by Union Carbide in 1953. mhmedical.comwikipedia.org Unlike earlier chlorinated pesticides, carbamates like carbaryl showed less environmental persistence while remaining effective. wikipedia.org This development spurred the synthesis and screening of tens of thousands of related compounds for various applications. mhmedical.com

Detailed Research Findings

Physicochemical Properties of this compound

This compound, also known by its IUPAC name ethyl N-propan-2-ylcarbamate, is a simple carbamate ester. nih.gov It exists as a colorless to pale yellow liquid at room temperature. solubilityofthings.commdpi.com Its properties are determined by its molecular structure, which combines a polar carbamate group with nonpolar ethyl and isopropyl alkyl groups. This dual nature influences its solubility, making it readily soluble in organic solvents like ethanol (B145695) and acetone, but giving it limited solubility in water. solubilityofthings.com

PropertyValueSource
IUPAC Name ethyl N-propan-2-ylcarbamate nih.gov
Synonyms Isopropyl ethyl urethan, Ethyl isopropylcarbamate solubilityofthings.comnih.gov
CAS Number 2594-20-9 nih.gov
Molecular Formula C₆H₁₃NO₂ nih.gov
Molecular Weight 131.17 g/mol nih.gov
Appearance Colorless to pale yellow liquid solubilityofthings.commdpi.com
Solubility Readily soluble in organic solvents; limited in water solubilityofthings.com

Synthesis and Reactivity

The synthesis of this compound can be achieved through several standard methods for carbamate formation. A direct and efficient laboratory synthesis involves the reaction of ethyl isocyanate with isopropanol (B130326). mdpi.com In this reaction, the alcohol (isopropanol) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate, to form the carbamate linkage. The reaction is typically carried out by refluxing the reactants, followed by evaporation of the excess alcohol to yield the product. mdpi.com

MethodDescriptionSource
Isocyanate Reaction The reaction of an isocyanate (e.g., ethyl isocyanate) with an alcohol (e.g., isopropanol) is a fundamental and widely used method for forming carbamate esters. acs.orgmdpi.com
From Chloroformates Amines react with alkyl chloroformates to yield carbamates. This method, however, can have drawbacks such as requiring excess base and long reaction times. wikipedia.orgnih.gov
Curtius Rearrangement This involves the thermal decomposition of an acyl azide (B81097) to an isocyanate intermediate, which is then trapped by an alcohol to form the carbamate. acs.orgnih.gov
Hofmann Rearrangement This reaction converts primary amides into carbamates (or amines) via an isocyanate intermediate formed by treatment with reagents like bromine and sodium hydroxide. acs.orgscielo.br

Research has also identified this compound as a key intermediate in certain chemical transformations. For example, it is formed during the oxidation of the flotation collector O-isopropyl-N-ethylthionocarbamate (IPETC). mdpi.comresearchgate.net In processes designed to remove IPETC from wastewater, such as treatment with sodium hypochlorite (B82951) or photocatalytic oxidation, IPETC is converted to this compound, which is then more slowly degraded into simpler compounds. mdpi.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B13736773 Isopropyl ethylcarbamate CAS No. 35601-81-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35601-81-1

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

propan-2-yl N-ethylcarbamate

InChI

InChI=1S/C6H13NO2/c1-4-7-6(8)9-5(2)3/h5H,4H2,1-3H3,(H,7,8)

InChI Key

MXCSVZZGUXSJJD-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)OC(C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for Isopropyl Ethylcarbamate

Traditional methods for synthesizing this compound rely on well-documented chemical reactions, providing reliable routes to this compound.

Reaction of Isopropylamine (B41738) with Ethyl Carbamate (B1207046)

The synthesis of this compound can be accomplished through the reaction of isopropylamine with ethyl carbamate. solubilityofthings.com This reaction is a form of transamidation, where the amine group of isopropylamine displaces the amino group of ethyl carbamate.

This process is representative of a broader strategy for producing N-substituted carbamates. The general method involves reacting various amines with alkyl carbamates, which serve as a more environmentally benign carbonyl source compared to hazardous reagents like phosgene (B1210022). ionike.com To facilitate this transformation, catalytic systems are often employed. For instance, a magnetic, nickel-promoted iron oxide catalyst (Ni-Fe3O4) has been shown to be effective in the synthesis of various N-substituted carbamates from amines and alkyl carbamates. ionike.com The reaction typically proceeds under optimized conditions, and the catalyst's magnetic properties allow for easy recovery and reuse. ionike.com

ReactantsCatalyst (Example)ProductIsolated Yield
Various Amines + Alkyl CarbamatesNi-Fe3O4N-Substituted Carbamates90–98% ionike.com
This table represents the general catalytic approach for N-substituted carbamates, the class of reaction relevant to this compound synthesis via this pathway.

Isocyanate-Alcohol Reaction Systems

A fundamental and widely used method for carbamate synthesis is the reaction between an isocyanate and an alcohol. nih.gov For this compound, this involves the reaction of ethyl isocyanate with isopropanol (B130326). The lone pair of electrons on the oxygen atom of the isopropanol attacks the electrophilic carbon atom of the isocyanate group. This is followed by proton transfer to the nitrogen atom, resulting in the formation of the carbamate linkage.

This reaction is the basis of the polyurethane industry and is known for its efficiency and high yields. nih.gov The reactivity in this system is high, with primary alcohols generally reacting more readily than secondary alcohols like isopropanol. nih.gov

Modified Literature Procedures for Synthesis

A specific, modified literature procedure has been documented for the synthesis of O-isopropyl N-ethylcarbamate, which is an isomer of the target compound but illustrates the practical application of the isocyanate-alcohol reaction. In this procedure, a mixture of ethyl isocyanate and isopropanol is refluxed for a set period. Following the reaction, the excess isopropanol is removed under reduced pressure to yield the final product. This straightforward method has been reported to produce the carbamate in high yield.

Table 2: Synthesis of O-Isopropyl N-ethylcarbamate via a Modified Procedure

Reactant 1 Reactant 2 Reaction Condition Duration Yield
Ethyl Isocyanate (10 mmol) Isopropanol (10 mL) Reflux 2 hours 94%

Data derived from a procedure for a structural isomer, illustrating a practical synthetic approach.

Novel Synthetic Approaches for Carbamates

Modern synthetic chemistry increasingly emphasizes the development of more sustainable and efficient methods. Research into carbamate synthesis reflects this trend, with a focus on green chemistry principles and innovative catalytic systems.

Green Chemistry Principles in Carbamate Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. In carbamate synthesis, this involves moving away from toxic materials like phosgene and developing more eco-friendly alternatives. rsc.org Key principles applied to carbamate synthesis include:

Use of Safer Reagents: Substituting traditional, hazardous reagents with less toxic alternatives. A prime example is the use of dimethyl carbonate or urea (B33335) as a carbonyl source instead of phosgene. ionike.comresearchgate.net

Atom Economy: Designing reactions where the maximum proportion of starting materials is incorporated into the final product.

Catalysis: Employing catalysts to enhance reaction efficiency and reduce energy consumption, allowing for milder reaction conditions. google.com Heterogeneous catalysts are particularly favored as they can be easily separated from the reaction mixture and reused. researchgate.net

Use of Renewable Feedstocks: Utilizing abundant and renewable resources. Carbon dioxide (CO2) is an ideal C1 feedstock for carbamate synthesis due to its abundance, non-toxicity, and non-flammability. rsc.org

Safer Solvents: Reducing the use of volatile and toxic organic solvents or replacing them with more environmentally benign options like water or deep eutectic solvents. thieme-connect.comgoogle.com

One innovative approach involves the use of a reactive deep eutectic solvent (DES) composed of erbium trichloride (B1173362) and urea for the synthesis of cellulose (B213188) carbamate. thieme-connect.com In this system, the DES acts as the reaction medium, catalyst, and a reagent, streamlining the process and aligning with green chemistry principles. thieme-connect.com

Catalytic Approaches for Carbon Dioxide Incorporation

The use of carbon dioxide as a C1 building block is a highly attractive green chemistry approach for carbamate synthesis. solubilityofthings.comrsc.org This method typically involves the reaction of CO2 with an amine to form a carbamate anion or carbamic acid in situ, which is then trapped by an electrophile, such as an alkyl halide, to form the carbamate. rsc.org

Various catalytic systems have been developed to facilitate this transformation under mild conditions:

Metal Catalysis: Transition metal complexes based on nickel, silver, palladium, and gold have been shown to effectively catalyze the formation of carbamates from CO2, amines, and other substrates. solubilityofthings.comsmolecule.com For example, nickel-based catalysts have been used for dehydrative urethane (B1682113) formation from carbon dioxide, amines, and alcohols. smolecule.com

Organocatalysis: Non-metal, organic catalysts such as superbases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can activate amines towards reaction with CO2. smolecule.comorganic-chemistry.org Guanidinium-based organocatalysts have also been employed for the synthesis of cyclic carbamates from propargylic amines and CO2. researchgate.net

Multi-component Reactions: Efficient strategies have been designed where amines, CO2, and a third coupling partner react in a single step to construct the carbamate molecule. rsc.org A three-component coupling using an amine, CO2, and an alkyl halide in the presence of cesium carbonate is one such effective method.

These catalytic methods represent a significant advancement, offering pathways to carbamates that are more sustainable and atom-economical than traditional synthetic routes. solubilityofthings.com

Metal-Catalyzed Carbamate Formation

The synthesis of carbamates, including this compound, can be achieved through various metal-catalyzed reactions, offering efficient and often milder alternatives to traditional methods. These approaches leverage transition metals to facilitate the formation of the crucial C-N bond from accessible starting materials like alcohols, amines, and carbon dioxide.

One prominent method involves the direct synthesis from alcohols, amines, and CO2 using cobalt-based polyoxometalate metal-organic frameworks (POM-MOFs) as catalysts. mak.ac.ug In this one-pot process, which is conducted in a high-pressure autoclave, the catalyst facilitates the reaction without the need to isolate intermediates. mak.ac.ug For the synthesis of various carbamates, optimal conditions were identified as a temperature of 140°C, a catalyst load of 0.05 g, a CO2 pressure of 20 bars, and a reaction time of 16 hours. mak.ac.ug Using this system, a range of amines (butylamine, cyclohexylamine, aniline) and alcohols, including propan-2-ol (isopropanol), can be converted into their corresponding carbamates. mak.ac.ug

Iron catalysis provides another avenue for carbamate synthesis through the dehydrogenative coupling of formamides and alcohols. acs.org The pincer-ligated iron complex, (iPrPNP)Fe(H)(CO), serves as an active catalyst for this transformation, which is compatible with both N-alkyl and N-aryl formamides and various primary, secondary, and benzylic alcohols. acs.org The mechanism involves the initial dehydrogenation of the formamide (B127407) to a transient isocyanate, which is then trapped by the alcohol to generate the carbamate product. acs.org

Copper-catalyzed reactions have also been extensively developed. One novel strategy involves the intermolecular functionalization of unactivated C(sp³)–H bonds to directly synthesize tertiary carbamates. rsc.org This method uses a copper(I) iodide–phenanthroline complex to transform hydrocarbon feedstocks and isocyanates into N-alkyl-N-aryl and N,N-dialkyl carbamates. rsc.org Additionally, copper-catalyzed oxidative carbonylation of amines and alcohols offers a pathway to carbamates, often as part of a bimetallic system, for instance with rhodium. researchgate.netresearchgate.net

Other transition metals like Zirconium(IV) have been shown to catalyze exchange processes between dialkyl carbonates and amines to yield carbamates. organic-chemistry.org Similarly, palladium catalysts enable the cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) in the presence of an alcohol to form aryl carbamates efficiently. organic-chemistry.org

Three-Component Coupling Reactions

Three-component coupling reactions represent a highly efficient and atom-economical strategy for synthesizing carbamates. These reactions assemble the final product from three distinct starting materials in a single step, often under mild conditions.

A well-established three-component coupling method involves the reaction of an amine, carbon dioxide (CO2), and an alkyl halide. organic-chemistry.orgsci-hub.se This process is effectively promoted by a combination of cesium carbonate (Cs2CO3) as a base and tetrabutylammonium (B224687) iodide (TBAI) as a crucial additive. organic-chemistry.orgsci-hub.se The reaction proceeds smoothly at room temperature in a solvent like N,N-dimethylformamide (DMF). sci-hub.se CO2 is bubbled through the mixture containing the amine and Cs2CO3, forming a carbamate salt in situ, which is then alkylated by the added alkyl halide. sci-hub.se A key advantage of this protocol is the suppression of common side reactions such as the N-alkylation of the starting amine or overalkylation of the carbamate product. organic-chemistry.orgsci-hub.se The method is versatile, accommodating a wide range of aliphatic and aromatic amines. organic-chemistry.org

To enhance the sustainability of this reaction, modern variations have been developed. One such advancement is the use of a reusable, immobilized organic base, specifically polymer-supported 1,8-diazabicyclo[5.4.0]undec-7-ene (PS-DBU). nih.gov This heterogeneous catalyst facilitates the three-component coupling of CO2, amines, and alkyl halides, allowing for the synthesis of an array of alkyl carbamates in high yields (up to 95%) under mild conditions. nih.gov The use of an immobilized catalyst simplifies purification and allows for the recovery and reuse of the base, aligning with green chemistry principles. nih.gov

Another innovative three-component approach utilizes metallaphotoredox dual catalysis. uew.edu.gh This system enables the coupling of organic halides, sodium cyanate, and alcohols to produce a series of carbamates. uew.edu.gh The mechanism is believed to proceed through a key isocyanate intermediate, which is generated from the coupling of the halide and sodium cyanate and subsequently trapped by the alcohol nucleophile. uew.edu.gh

Table 1: Examples of Three-Component Carbamate Synthesis
Amine/AlcoholCoupling Partner(s)Catalyst/Reagent SystemProduct TypeReference
Various AminesCO2, Alkyl HalidesCs2CO3, TBAIAlkyl Carbamates organic-chemistry.orgsci-hub.se
Various AminesCO2, Alkyl HalidesPolymer-Supported DBUAlkyl Carbamates nih.gov
Various AlcoholsOrganic Halides, Sodium CyanateNickel/Photoredox Dual CatalystAryl/Vinyl Carbamates uew.edu.gh
Organoindium ReagentsImines, Acid ChloridesCopper Catalystα-Substituted N-Protected Amines organic-chemistry.org

Reformatsky Reagent Applications in N-Substituted Carbamate Synthesis

The Reformatsky reaction, traditionally known for condensing aldehydes or ketones with α-halo esters using metallic zinc to form β-hydroxy-esters, has found applications in the synthesis of N-substituted carbamates. wikipedia.org The key intermediate in this reaction is an organozinc reagent, often called a 'Reformatsky enolate', which is less reactive than Grignard or organolithium reagents, allowing for selective transformations. wikipedia.org

A specific application of this methodology is the preparation of N-substituted ethyl carbamates from isocyanates. google.com A patented method describes the reaction of an isocyanate with a Reformatsky reagent, specifically ethyl bromoacetate (B1195939) and zinc (forming ethyl zincbromoacetate), in a tetrahydrofuran (B95107) (THF) solvent. google.com The reaction is carried out at a mild temperature of 40-45°C for 8 to 12 hours. google.com This process is noted for producing a single product with high purity (>99%) and high total yield (>70%), offering a simple and efficient synthetic route. google.com The versatility of this method lies in the variety of isocyanates that can be used, where the substituent (R in R-N=C=O) can be an alkyl, cycloalkyl, unsaturated hydrocarbon, or aryl group. google.com

While the classical Reformatsky reaction involves aldehydes and ketones, its scope has been expanded to include reactions with other electrophiles such as imines and nitriles. wikipedia.orgresearchgate.net The reaction of Reformatsky reagents with imines, for example, provides a direct route to β-amino esters. researchgate.net This demonstrates the versatility of the organozinc intermediate to form C-C bonds with a variety of carbon-heteroatom double bonds, including the C=N bond of an isocyanate.

Chemical Derivatization and Analog Generation

The generation of this compound analogs and derivatives is crucial for exploring structure-activity relationships in various applications. This can be achieved by modifying the core structure through the synthesis of analogs with different substituents or by directly functionalizing the pre-formed carbamate moiety.

Synthesis of Substituted this compound Analogs

The synthesis of analogs of this compound can be readily accomplished by systematically varying the starting materials in established synthetic protocols. A direct and efficient method involves the reaction of a desired isocyanate with isopropanol. For instance, reacting ethyl isocyanate with isopropanol via reflux yields O-isopropyl N-ethylcarbamate. mdpi.com By substituting ethyl isocyanate with other isocyanates (e.g., propyl isocyanate, phenyl isocyanate), a range of N-substituted isopropyl carbamate analogs can be prepared. Conversely, using ethyl isocyanate with different alcohols allows for the generation of various O-alkyl N-ethylcarbamate analogs.

The three-component coupling reactions described previously are also highly suitable for creating a library of analogs. organic-chemistry.org By choosing ethylamine (B1201723) as the amine component, isopropanol as the alcohol, and a suitable electrophile, or by varying each of the three components (amine, CO2, and halide), a diverse set of carbamates can be synthesized. organic-chemistry.orgsci-hub.se This modularity is a key advantage for generating chemical diversity. The synthesis of various carbamates, such as n-butyl, isopropyl, and benzyl (B1604629) analogs, has been demonstrated in the context of developing inhibitors for biological targets, highlighting the practical application of this strategy. nih.gov

Functionalization Strategies on the Carbamate Moiety

Direct functionalization of a pre-existing carbamate offers a powerful strategy for late-stage modification and derivatization. The carbamate group itself can act as a directing group or be the site of chemical transformation.

One important strategy is the use of the O-carbamate group as a directed metalation group (DMG) in aromatic systems. acs.org The carbamate functionality can direct a strong base, such as an organolithium reagent, to deprotonate the ortho-position on an aromatic ring, creating a lithiated intermediate. acs.org This intermediate can then be quenched with a variety of electrophiles to install new functional groups regioselectively. acs.org

For non-aromatic carbamates, other functionalization methods are available. A copper-catalyzed β-iodovinylation has been developed for acyclic carbamates. researchgate.net This reaction with (E)-1,2-vinyl diiodides regioselectively produces β-iodovinyl carbamates. researchgate.net These products are versatile intermediates that can undergo further functionalization, providing access to a wide range of β-functionalized vinyl-carbamates. researchgate.net

The carbamate group can also undergo nucleophilic substitution, where a suitable nucleophile displaces either the alkoxy or the amino portion, although this is often less controlled than other methods.

Preparation of Nitrocarbamate Derivatives

Nitrocarbamates are a class of energetic materials, and their synthesis from carbamate precursors is a key derivatization process. The N-nitration of a secondary carbamate, such as this compound, introduces an N-nitro group (-N(NO2)-).

A general and effective method for the N-nitration of carbamates involves the use of a nitrating mixture of fuming nitric acid and acetic anhydride (B1165640). bu.edu This procedure has been successfully used to prepare a series of aliphatic N-nitrocarbamates. bu.edu It was noted that using one and a half equivalents of nitric acid with acetic anhydride as a dehydrating agent was sufficient for complete nitration, an improvement over methods using large excesses of nitric acid alone. bu.edu In a study preparing various nitrocarbamates, physical constants for several derivatives were reported, including ethyl N-nitro-N-ethyl carbamate and ethyl N-nitro-N-isopropyl carbamate, demonstrating the viability of this transformation on closely related structures. bu.edu

Other nitrating agents, such as mixed acid (a combination of anhydrous nitric and sulfuric acid), are also commonly employed for the nitration of carbamates to form primary nitrocarbamates. researchgate.netuni-muenchen.de The synthesis often begins with a suitable alcohol, which is first converted to a carbamate using a reagent like chlorosulfonyl isocyanate (CSI), followed by the nitration step. researchgate.netresearchgate.net This two-step sequence has been applied to a variety of substrates, including polynitro alcohols and sugar alcohols, to produce energetic nitrocarbamate derivatives. researchgate.netuni-muenchen.de

Table 2: Physical Constants of Selected N-Nitrocarbamates
Compound NameBoiling Point (°C @ mm Hg)Density (g/cm³)Refractive IndexReference
Methyl N-nitro-N-ethyl carbamate72 @ 111.2331.4483 bu.edu
Ethyl N-nitro-N-ethyl carbamate107 @ 311.1631.4432 bu.edu
Ethyl N-nitro-N-n-propyl carbamate66 @ 31.1231.4431 bu.edu
Ethyl N-nitro-N-isopropyl carbamate72 @ 71.1121.4381 bu.edu

Mechanistic Investigations of Chemical Transformations

Oxidative Degradation Pathways

The formation of isopropyl ethylcarbamate is a notable outcome of the oxidative degradation of O-isopropyl-N-ethylthionocarbamate (IPETC), a compound used as a flotation collector for sulfide ores. nih.gov Investigations into its removal from water have elucidated several oxidative pathways that lead to this compound as a key intermediate. These pathways, driven by powerful oxidizing agents and catalysts, involve complex chemical transformations.

Photocatalytic oxidation, particularly using iron salts and light, represents an efficient method for the degradation of IPETC. nih.gov This process ultimately leads to the total decomposition of the organic compound, but proceeds through the formation of this compound as an intermediate. nih.govmdpi.com The use of transition metals in radical polymerization and other organic reactions highlights their effectiveness in mediating these transformations. nih.gov

Iron(III) catalysts are pivotal in initiating the photocatalytic degradation process. From an economic and ecological standpoint, iron salts and complexes are promising candidates to replace more costly and toxic metals in promoting chemical reactions. researchgate.net In the presence of UV-A light, whether from solar irradiation or artificial sources, iron salts facilitate the generation of highly reactive radical species. nih.govresearchgate.net This process is central to photoredox catalysis, a methodology that uses light to generate radicals under mild conditions. researchgate.net

The mechanism involves the photoexcitation of an iron(III) species, which can then participate in electron transfer processes to generate radicals. nih.govacs.org These radicals, which are highly reactive, initiate the oxidation of the parent compound, O-isopropyl-N-ethylthionocarbamate. The transformation begins with an attack on the thionocarbamate molecule, leading to a series of reactions that replace the sulfur atom with an oxygen atom, yielding this compound. nih.gov The employment of iron complexes for radical generation is considered an attractive approach for developing sustainable and effective chemical protocols. researchgate.net

Oxygen plays a crucial role as an oxidant in photocatalytic degradation pathways. In iron-catalyzed aerobic oxidation, an organic radical intermediate formed during the reaction can be trapped by molecular oxygen. acs.org This interaction forms a peroxide intermediate that continues the reaction cascade, facilitating the oxidation of the iron center from Fe(II) back to Fe(III) and perpetuating the catalytic cycle. acs.org

Fenton-type oxidation, which utilizes a mixture of iron salts and hydrogen peroxide (Fenton's reagent), is another effective method for transforming O-isopropyl-N-ethylthionocarbamate into this compound. nih.gov This advanced oxidation process is known for its ability to degrade a wide range of organic pollutants, including various carbamate (B1207046) insecticides, by generating powerful oxidants. nih.govresearchgate.net

The core of the Fenton reaction is the generation of highly reactive hydroxyl radicals (•OH). nih.govresearchgate.net The reaction between ferrous iron (Fe²⁺) and hydrogen peroxide produces hydroxyl radicals and ferric iron (Fe³⁺). These hydroxyl radicals are potent, non-selective oxidizing agents that can attack organic molecules, initiating their degradation. nih.gov In the case of IPETC, this oxidative attack leads to a complex series of reactions where this compound is formed as a major intermediate. nih.gov The process is complex and can be initiated by hydroxyl radical attack at different sites on the molecule, depending on its specific structure. nih.gov While the hydroxyl radical is generally considered the primary oxidant, some research suggests that other strongly oxidizing species, such as the ferryl ion (FeIV=Oaq), may also be involved, particularly depending on the pH of the medium. nih.govmdpi.comresearchgate.net

Treatment with sodium hypochlorite (B82951) (NaOCl) provides a direct and rapid pathway for the oxidation of O-isopropyl-N-ethylthionocarbamate. nih.govmdpi.com This strong oxidant is commonly used for disinfection and the removal of organic compounds from wastewater. mdpi.com The reaction of IPETC with NaOCl is fast, occurring within minutes, and effectively transforms the initial thionocarbamate. mdpi.com

In the hypochlorite-mediated oxidation of O-isopropyl-N-ethylthionocarbamate, this compound is formed as the principal intermediate product. nih.govmdpi.com When the reaction is conducted with smaller amounts of hypochlorite in a neutral pH environment, this compound is the main compound detected. mdpi.com It appears to be a relatively stable product of this specific oxidation process. nih.govmdpi.com However, with an excess of hypochlorite and over a longer duration, the this compound intermediate is slowly oxidized further, breaking down into simpler compounds such as isopropanol (B130326) and acetone. nih.govmdpi.com The clear identification of this compound as a primary, relatively stable intermediate underscores its significance in the hypochlorite-driven degradation pathway of its thionocarbamate precursor. mdpi.com

Data Tables

Table 1: Summary of Oxidative Degradation Pathways Leading to this compound

Oxidation Method Reagents/Catalysts Key Oxidizing Species Role of this compound Reference
Photocatalytic OxidationIron(III) Salts, Light, Air (Oxygen)Photogenerated RadicalsIntermediate nih.gov
Fenton-Type OxidationIron Salts, Hydrogen PeroxideHydroxyl Radicals (•OH) / Ferryl Ion (FeIV=Oaq)Intermediate nih.govmdpi.comresearchgate.net
Hypochlorite-Mediated TransformationSodium Hypochlorite (NaOCl)Hypochlorite Ion (OCl⁻)Primary, relatively stable intermediate nih.govmdpi.com

Hypochlorite-Mediated Transformation Mechanisms

Subsequent Oxidation and Decomposition Products

The chemical stability of this compound is subject to degradation through various pathways, including thermal and photochemical processes, leading to a range of oxidation and decomposition products. While specific studies on this compound are not extensively documented, the degradation pathways can be inferred from research on analogous carbamate compounds.

Thermal decomposition of carbamates can proceed through several mechanisms. One common pathway for N-substituted carbamates is elimination to form an isocyanate and an alcohol. For ethyl N-methyl-N-phenylcarbamate, thermal decomposition yields N-methylaniline, carbon dioxide, and ethylene (B1197577), suggesting a unimolecular reaction. researchgate.net Another study on methyl N-methylcarbamate showed decomposition to methyl isocyanate and methanol. publish.csiro.au Based on these findings, the thermal decomposition of this compound can be expected to yield ethyl isocyanate and isopropanol, or alternatively, ethene, carbon dioxide, and isopropylamine (B41738), depending on the specific reaction conditions and the presence of catalysts.

Photochemical decomposition represents another significant degradation route. Studies on carbamate pesticides have shown that irradiation can lead to cleavage of the carbamate group. For instance, the photodecomposition of carbofuran involves the cleavage of the carbamate group to form carbamic acid and a phenolic derivative. dss.go.th Similarly, the photolysis of pirimicarb in the presence of organic solvents leads to photooxidation products where the carbamate moiety may remain intact or undergo further degradation. nih.gov The photodecomposition of Metacrate (3-methylphenyl-N-methyl carbamate) has been shown to produce m-cresol and other products indicative of a photo-Fries rearrangement. tandfonline.com Therefore, upon exposure to ultraviolet radiation, this compound may decompose into isopropanol, ethylamine (B1201723), and carbon dioxide, or undergo rearrangements to yield other substituted compounds.

The oxidation of the isopropyl group can also contribute to the degradation of the molecule. While specific oxidation studies on this compound are scarce, the general principles of alkane oxidation suggest that the tertiary hydrogen on the isopropyl group would be susceptible to radical abstraction, leading to the formation of a hydroperoxide intermediate. This intermediate could then decompose to form acetone and ethyl carbamate.

A summary of potential decomposition products of this compound is presented in the interactive table below.

Decomposition PathwayPotential Products
Thermal Decomposition (Path A)Ethyl isocyanate, Isopropanol
Thermal Decomposition (Path B)Ethene, Carbon dioxide, Isopropylamine
Photochemical DecompositionIsopropanol, Ethylamine, Carbon dioxide
Oxidation of Isopropyl GroupAcetone, Ethyl carbamate

Reaction Kinetics and Thermodynamic Studies

The rates and energetic profiles of chemical transformations involving this compound are crucial for understanding its reactivity and persistence. Although direct kinetic and thermodynamic data for this specific compound are limited, valuable insights can be drawn from studies on the hydrolysis, formation, and decomposition of other carbamates.

The hydrolysis of carbamates is a key degradation pathway, and its rate is highly dependent on pH. Generally, carbamate hydrolysis can be acid-catalyzed, base-mediated, or neutral. clemson.edu For carbamates with an alkyl substituent on the nitrogen, such as this compound, the formation of a tetrahedral intermediate is often the rate-determining step in alkaline hydrolysis. clemson.edu The rate law for the reaction of amines with carbon dioxide to form carbamates has been described as being first order in both the amine and carbon dioxide. researchgate.net

Kinetic studies on the formation of carbamates from carbon dioxide and amino acids have shown that the apparent rate constant for carbamate formation is influenced by the basicity of the amino acid. researchgate.net The rate of thermal decomposition of carbamates has also been quantified. For example, the first-order rate constants for the thermal decomposition of ethyl N-methyl-N-phenylcarbamate were described by the Arrhenius equation k₁ = 10¹²․⁴⁴ exp(-45,380/RT) (s⁻¹). researchgate.net

Intermediates and Transition State Characterization

The elucidation of transient species such as intermediates and transition states is fundamental to a complete mechanistic understanding of chemical reactions involving this compound.

Direct isolation and characterization of reactive intermediates are often challenging due to their short lifetimes. However, in some cases, intermediates in carbamate reactions have been successfully trapped and identified. In the reaction catalyzed by dethiobiotin synthetase, a mixed carbamic-phosphoric anhydride (B1165640) intermediate was trapped by quenching the reaction at low pH and isolated by thin-layer chromatography. nih.gov This intermediate was identified through labeling studies and its characteristic hydrolysis and cyclization products.

Spectroscopic techniques can also be employed to detect and identify transient species. For instance, in the study of carbamate formation from amines and carbon dioxide, in situ NMR has been used to investigate reaction intermediates. rsc.org While direct isolation of the carbamic acid intermediate is difficult, its existence is often inferred from the reaction products and mechanistic studies. nih.gov The formation of a zwitterionic intermediate has been proposed in the reaction of amines with carbon dioxide to form carbamates. researchgate.net

In the context of this compound, it is plausible that similar transient species, such as a tetrahedral intermediate in hydrolysis or a carbamic acid intermediate in its formation from isopropanol, ethylamine, and carbon dioxide, play a role in its chemical transformations.

Spectroscopic Signatures of Reaction Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying reaction kinetics and identifying intermediates in solution. For carbamate reactions, both 1H and 13C NMR can be employed. The formation of a carbamate from an amine and carbon dioxide can be monitored by the appearance of a characteristic signal for the carbamate carbonyl carbon in the 13C NMR spectrum, typically in the range of 155-165 ppm. The stability of carbamates and their equilibrium with bicarbonates in aqueous solutions of amines and CO2 have been investigated using 13C NMR spectroscopy acs.org. The different chemical shifts of the carbon atoms in the carbamate, bicarbonate, and dissolved CO2 allow for the quantification of each species at equilibrium acs.org. Furthermore, 1H NMR spectroscopy has been utilized to study the equilibrium of carbamate formation from primary and secondary amines, allowing for the determination of stability constants colab.ws.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups and can be used to monitor the progress of a reaction and detect transient species. In the context of carbamate chemistry, the strong absorption band of the isocyanate intermediate (N=C=O) around 2250-2280 cm-1 would be a key spectroscopic signature to confirm an E1cB mechanism during hydrolysis. The formation of carbamates can be followed by the appearance of the characteristic C=O stretching vibration of the carbamate group, typically observed in the region of 1680-1730 cm-1. In situ FTIR spectroscopy has been used to show that amines react with CO2 to form ammonium carbamate ion pairs and carbamic acids nih.gov.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a highly sensitive technique for detecting charged intermediates in solution-phase reactions. In mechanistic studies of carbamate transformations, ESI-MS could be employed to detect and characterize ionic intermediates, such as the carbamate anion formed during base-catalyzed hydrolysis.

Below is a hypothetical table of expected spectroscopic signatures for intermediates in the hydrolysis of this compound, based on general knowledge of carbamate chemistry.

IntermediateSpectroscopic TechniqueExpected Signature
This compound anion13C NMRShift of the carbonyl carbon signal compared to the neutral carbamate.
ESI-MSDetection of the corresponding negative ion peak.
Ethyl isocyanateIRStrong absorption band around 2250-2280 cm-1 (N=C=O stretch).
Ethylcarbamic acid13C NMRAppearance of a new carbonyl signal.

Computational Insights into Transition State Geometries

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms, allowing for the characterization of transition state structures and the calculation of activation energies. While specific computational studies on the transition state geometries of this compound reactions are not found in the searched literature, numerous studies on analogous carbamate systems provide valuable insights.

DFT calculations have been extensively used to model the interaction of CO2 with various amines to form carbamates acs.orgacs.org. These studies have elucidated the structures of intermediates and transition states, confirming that carbamate formation often proceeds through a two-step zwitterion mechanism acs.org. In this mechanism, the amine attacks the carbon atom of CO2 to form a zwitterionic intermediate, which is then deprotonated by a second amine molecule in the rate-determining step. The transition state for this deprotonation step involves the simultaneous breaking of the N-H bond of the zwitterion and the formation of a new N-H bond in the protonated amine.

For the base-catalyzed hydrolysis of carbamates via the E1cB mechanism, computational studies can model the geometry of the transition state for the unimolecular decomposition of the carbamate anion. This transition state would be characterized by an elongated C-O bond to the leaving isopropoxide group and a developing isocyanate moiety. The calculated energy barrier for this step would provide a quantitative measure of the reaction rate.

DFT calculations can also be used to investigate the BAC2 hydrolysis pathway. The transition state for this mechanism would involve the attacking hydroxide ion, the carbonyl carbon of the carbamate, and the leaving alkoxide group in a trigonal bipyramidal arrangement around the central carbon atom.

The table below summarizes the expected key features of transition state geometries for reactions involving a generic N-alkyl carbamate, which are applicable to this compound, based on computational studies of similar systems.

ReactionMechanismKey Features of the Transition State Geometry
Carbamate formation from amine and CO2Zwitterion mechanismThe transition state involves the transfer of a proton from the zwitterionic intermediate to a second amine molecule. The N-H bond of the zwitterion is partially broken, and the new N-H bond in the protonated amine is partially formed.
Base-catalyzed hydrolysisE1cBThe C-O bond to the leaving alkoxide is elongated. The N-C-O bond angle of the developing isocyanate approaches linearity.
Base-catalyzed hydrolysisBAC2The geometry around the carbonyl carbon is trigonal bipyramidal, with the nucleophilic oxygen of the hydroxide and the oxygen of the leaving alkoxide in apical positions.

These computational approaches provide a molecular-level understanding of the reaction pathways and can be used to predict the reactivity of this compound and to design more efficient synthetic or degradation processes.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for the structural elucidation of isopropyl ethylcarbamate, providing detailed information about the connectivity and chemical environment of each atom.

While one-dimensional (1D) NMR provides foundational data, multi-dimensional (2D) techniques are employed to resolve complex spin systems and confirm the precise atomic connectivity within the this compound molecule. oregonstate.edu

¹H and ¹³C NMR Spectroscopy: The 1D proton (¹H) and carbon-13 (¹³C) NMR spectra offer the initial and most direct evidence for the structure. Based on established chemical shift principles and data from analogous compounds, the expected chemical shifts for this compound are tabulated below. pressbooks.pubchemguide.co.uklibretexts.orglibretexts.org The ¹H NMR spectrum is expected to show distinct signals for the ethyl and isopropyl moieties, with characteristic multiplicities due to spin-spin coupling. The ¹³C NMR spectrum, typically acquired with proton decoupling, would display four unique signals corresponding to the different carbon environments in the molecule. pressbooks.pub

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Multiplicity Predicted ¹³C Chemical Shift (ppm)
CH₃ (ethyl) ¹H ~1.2 Triplet ~15
CH₂ (ethyl) ¹H ~4.1 Quartet ~61
CH₃ (isopropyl) ¹H ~1.1 Doublet ~23
CH (isopropyl) ¹H ~3.8 Septet ~43
C=O (carbamate) ¹³C - - ~156

2D NMR Techniques:

COSY (Correlation Spectroscopy): A homonuclear COSY spectrum would be used to confirm the proton-proton coupling networks. nist.gov Cross-peaks would be expected between the methyl and methylene (B1212753) protons of the ethyl group, and between the methyl and methine protons of the isopropyl group, definitively establishing these fragments.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded protons and carbons. dntb.gov.uanih.gov It would show a cross-peak connecting the ¹H signal of the ethyl CH₂ to its corresponding ¹³C signal, the ethyl CH₃ protons to their carbon, and likewise for the isopropyl CH and CH₃ groups. This provides unambiguous C-H bond information.

The carbamate (B1207046) functional group exhibits restricted rotation around the central carbon-nitrogen (C-N) bond due to its partial double bond character. This phenomenon gives rise to distinct conformers (rotamers), which can be studied using dynamic NMR (DNMR) spectroscopy. nih.gov The interconversion between these conformers can be observed by monitoring changes in the NMR spectrum as a function of temperature.

At room temperature, the rotation around the C-N bond may be fast on the NMR timescale, resulting in averaged signals for the substituents on the nitrogen and oxygen atoms. As the temperature is lowered, the rate of rotation decreases. If the rotation becomes slow enough, separate signals for the syn and anti conformers may be observed. The temperature at which the separate signals coalesce into a single broad peak can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier.

Interactive Table 2: Typical C-N Rotational Barriers in Carbamates from Literature

Compound Type Rotational Barrier (ΔG‡) Reference
Primary Carbamates 12.4 - 14.3 kcal/mol nih.gov
N-Alkylcarbamates ~16 kcal/mol nih.gov

Based on these values, this compound is expected to have a significant, measurable barrier to rotation, making it a candidate for dynamic NMR studies to explore its conformational landscape.

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of materials in the solid phase, including distinguishing between crystalline and amorphous forms. wikipedia.org Unlike in solution NMR where rapid molecular tumbling averages out anisotropic interactions, in solid-state NMR these interactions provide valuable structural information. libretexts.org

For a polycrystalline or amorphous sample of this compound, ssNMR spectra would typically show broad lineshapes due to chemical shift anisotropy (CSA) and dipolar couplings. Techniques such as Magic Angle Spinning (MAS) are employed to narrow these lines and obtain higher resolution spectra. wikipedia.org

Crystalline Forms: A well-ordered crystalline sample of this compound would be expected to yield a solid-state ¹³C NMR spectrum with relatively sharp lines, corresponding to the single conformation adopted in the crystal lattice. The number of signals would indicate the number of crystallographically inequivalent carbon atoms.

Amorphous Forms: An amorphous sample would exhibit broader lines in the ssNMR spectrum. This broadening is a result of the distribution of different molecular conformations and local environments present in the disordered solid.

By comparing the ssNMR spectra of different batches or preparations, one can identify the presence of polymorphism (different crystalline forms) or determine the degree of crystallinity in a sample. While specific ssNMR data for this compound is not documented in the reviewed literature, the technique remains a crucial tool for the comprehensive characterization of its solid forms.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry provides essential information about the molecular weight and fragmentation pattern of this compound, which is used to confirm its structure and elemental formula.

In electron ionization mass spectrometry (EI-MS), the this compound molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation. The resulting pattern of fragment ions is a characteristic fingerprint of the molecule's structure. oregonstate.edu The fragmentation of carbamate esters is influenced by the carbamate group and the attached alkyl chains. libretexts.orgpharmacy180.com

For this compound (Molecular Weight: 131.17), the following fragmentation pathways are predicted:

Alpha-Cleavage: Cleavage of bonds adjacent to the nitrogen or oxygen atoms is common. A primary fragmentation would be the loss of a methyl radical from the isopropyl group to form a stable cation at m/z 116.

Cleavage of the Isopropyl Group: Loss of the entire isopropyl group as a radical (C₃H₇•) would lead to a fragment at m/z 88. Alternatively, formation of the stable isopropyl cation [CH(CH₃)₂]⁺ would result in a peak at m/z 43.

McLafferty-type Rearrangement: Rearrangement involving the ethyl group could lead to the loss of ethylene (B1197577) (C₂H₄), resulting in a fragment ion corresponding to N-isopropylcarbamic acid at m/z 103.

Cleavage of the Ethoxy Group: Loss of an ethoxy radical (•OCH₂CH₃) would generate an ion at m/z 86.

Interactive Table 3: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

m/z Proposed Fragment Formula of Fragment Notes
131 [M]⁺• [C₆H₁₃NO₂]⁺• Molecular Ion
116 [M - CH₃]⁺ [C₅H₁₀NO₂]⁺ Loss of a methyl radical from isopropyl group
102 [M - C₂H₅]⁺ [C₄H₈NO₂]⁺ Loss of an ethyl radical
88 [M - C₃H₇]⁺ [C₃H₆NO₂]⁺ Loss of an isopropyl radical
74 [C₃H₈NO]⁺ [C₃H₈NO]⁺ Cleavage of the ester bond

Analysis of the actual mass spectrum and the relative abundances of these fragments allows for the unequivocal confirmation of the this compound structure.

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high precision (typically to within 5 ppm). This accurate mass measurement allows for the unambiguous determination of the elemental composition of the molecule.

The molecular formula of this compound is C₆H₁₃NO₂. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), nitrogen (¹⁴N = 14.003074 Da), and oxygen (¹⁶O = 15.994915 Da), the calculated monoisotopic mass can be determined.

Calculation of Exact Mass:

(6 x 12.000000) + (13 x 1.007825) + (1 x 14.003074) + (2 x 15.994915) = 131.094629 Da

An experimentally determined mass from an HRMS instrument that matches this calculated value confirms the elemental formula C₆H₁₃NO₂ and rules out other possible formulas that might have the same nominal mass. acs.org

Gas Chromatography-Mass Spectrometry (GC/MS) for Purity Assessment and Product Identification

Gas Chromatography-Mass Spectrometry (GC/MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. It is extensively utilized for both the definitive identification of the compound and the rigorous assessment of its purity. In typical GC/MS analysis of carbamates, a capillary column, such as one coated with Carbowax, is employed to achieve chromatographic separation. oiv.int The separated components then enter the mass spectrometer, where they are ionized, most commonly by electron impact (EI).

The resulting mass spectrum is a molecular fingerprint, characterized by a molecular ion peak (M+) and a series of fragment ions. For this compound (molar mass: 131.17 g/mol ), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 131. nih.govnih.gov The fragmentation pattern is predictable based on the compound's structure and general fragmentation rules for esters and compounds containing isopropyl groups. libretexts.orgnih.govwikipedia.org

Key fragmentation pathways initiated by the radical cation include:

Alpha-cleavage: This is a predominant fragmentation mode for amines, ethers, and similar functional groups. miamioh.edu Cleavage of the C-C bond adjacent to the nitrogen or oxygen heteroatoms is common.

Sigma bond cleavage: This can lead to the loss of stable alkyl groups. wikipedia.org

Rearrangement reactions: Such as the McLafferty rearrangement, which can occur in molecules with a carbonyl group and an available gamma-hydrogen.

The analysis of these fragmentation patterns allows for unambiguous product identification. For purity assessment, GC provides high-resolution separation of this compound from any impurities, starting materials, or side products. The mass spectrometer then confirms the identity of each separated peak. Quantification is achieved by integrating the peak area of the analyte and comparing it to that of an internal standard, a structurally similar compound added in a known concentration. In the analysis of other carbamates, related compounds like propyl carbamate or isopropyl carbamate itself have been used effectively as internal standards. oiv.intnih.gov

Table 1: Predicted Mass Fragments for this compound in GC/MS

m/z ValueProposed Fragment IonProposed Neutral LossFragmentation Pathway
131[C6H13NO2]+•-Molecular Ion (M+)
116[M - CH3]+•CH3Loss of a methyl radical from the isopropyl group
88[M - C3H7]+ or [C3H6NO2]+•C3H7Loss of isopropyl radical
86[M - OC2H5]+•OC2H5Loss of ethoxy radical
74[C2H4NO2]+C4H9•Fragment containing the carbamate core
62[CH4NO2]+C5H9•Fragment related to carbamic acid ethyl ester structure
43[C3H7]+C3H6NO2•Isopropyl cation

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Sensitivity

For analyses requiring higher sensitivity and selectivity, especially in complex matrices, tandem mass spectrometry (MS/MS) is the preferred method. nih.gov This technique adds another dimension of specificity to mass analysis by selecting a specific precursor ion and inducing its fragmentation to produce characteristic product ions. This process significantly reduces chemical noise and matrix interference, leading to lower detection limits. uq.edu.au

In a typical MS/MS experiment for this compound, often performed on a triple quadrupole instrument, the first quadrupole (Q1) is set to isolate the molecular ion (m/z 131) or a prominent fragment ion from the initial ionization source. This isolated precursor ion is then passed into the second quadrupole (Q2), which acts as a collision cell. Here, it collides with an inert gas (like argon), causing collision-induced dissociation (CID) into smaller, stable product ions. The third quadrupole (Q3) then scans or selectively monitors these specific product ions.

This technique, particularly in the Multiple Reaction Monitoring (MRM) mode, is exceptionally powerful for quantification. researchgate.net For this compound, specific precursor-to-product ion transitions would be monitored. For example, one could monitor the transition of the molecular ion to a major fragment, such as m/z 131 -> 88 or m/z 131 -> 43. The simultaneous detection of a "quantifier" ion and one or more "qualifier" ions at a consistent ratio provides very high confidence in the identification of the analyte, even at trace levels. reddit.com The use of MS/MS has been shown to be a rapid and reliable screening tool for various carbamates in different applications. nih.govshimadzu.com

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of this compound.

Characterization of Functional Group Vibrations

The carbamate group (-NH-C(=O)-O-) is a hybrid of amide and ester functionalities, which gives rise to characteristic vibrational modes. nih.gov The IR and Raman spectra of this compound are dominated by vibrations associated with this core structure, as well as its ethyl and isopropyl substituents.

N-H Vibrations: The N-H stretching vibration (νN-H) typically appears as a sharp band in the region of 3300-3500 cm⁻¹. In condensed phases, this band is often broadened and shifted to lower frequencies due to hydrogen bonding. The N-H bending vibration (δN-H) is expected around 1600-1640 cm⁻¹.

C=O Vibrations: The carbonyl (C=O) stretching vibration (νC=O) is one of the most intense and characteristic bands in the spectrum. For carbamates, it generally appears in the 1690-1740 cm⁻¹ range. researchgate.net Its exact position is sensitive to the physical state, solvent, and hydrogen bonding.

C-H Vibrations: The aliphatic C-H stretching vibrations from the ethyl and isopropyl groups are found just below 3000 cm⁻¹. Bending vibrations for these groups appear in the 1350-1470 cm⁻¹ region.

C-O and C-N Vibrations: The C-O and C-N stretching vibrations are coupled and appear in the fingerprint region of the spectrum, typically between 1000 cm⁻¹ and 1300 cm⁻¹.

Density functional theory (DFT) calculations, which have been applied to other carbamates, can aid in the precise assignment of these vibrational peaks. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity (IR)
N-H Stretch-NH-~3350Medium-Strong
C-H Stretch (aliphatic)-CH3, -CH2-, -CH-2850-3000Medium-Strong
C=O Stretch (Amide I)-C=O~1710Very Strong
N-H Bend-NH-~1620Medium
C-H Bend-CH3, -CH2-, -CH-1350-1470Variable
C-O / C-N Stretch-O-C=O, -N-C=O1000-1300Strong

Hydrogen Bonding Network Analysis

In the solid or liquid state, this compound molecules can act as both hydrogen bond donors (via the N-H group) and acceptors (via the carbonyl oxygen and, to a lesser extent, the ester oxygen). nih.gov These intermolecular interactions significantly influence the vibrational spectrum. nasa.gov

The effect of hydrogen bonding is most prominently observed in the N-H and C=O stretching bands. youtube.com When compared to the spectrum of a dilute solution in a non-polar solvent (where molecules are largely isolated), the spectrum of the neat substance will show:

A shift of the ν(N-H) band to lower wavenumbers (a red shift).

A significant broadening of the ν(N-H) band.

A red shift of the ν(C=O) band, typically by 15-40 cm⁻¹, as the hydrogen bond weakens the C=O double bond. nih.gov

Studies on the closely related ethyl carbamate have shown that it forms chains of cyclic hydrogen-bonded dimers in the crystalline state. researchgate.net By analyzing the concentration dependence of the IR spectra in solution, it is possible to distinguish between free molecules and various hydrogen-bonded associates (dimers, trimers, etc.), providing insight into the supramolecular structure in the liquid phase. researchgate.net

Polymorphism and Solid-State Structural Variations

Polymorphism refers to the ability of a compound to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical properties. Vibrational spectroscopy is a highly effective tool for identifying and characterizing polymorphs because the different crystal lattice environments and intermolecular interactions in each form will result in unique vibrational spectra.

While the technique is well-suited for such studies, a review of available literature did not yield specific studies on the polymorphism of this compound. However, if different crystalline forms were to exist, they would be expected to show noticeable differences in their IR and Raman spectra, particularly in the low-frequency region (related to lattice vibrations) and in the regions of the N-H and C=O stretching modes, which are sensitive to changes in hydrogen bonding networks.

Theoretical and Computational Chemistry

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems, providing insights into conformational dynamics and intermolecular interactions at an atomistic level.

The carbamate (B1207046) functional group has characteristic conformational preferences. nih.gov Like amides, the C-N bond has a partial double bond character, leading to a planar geometry and the possibility of syn and anti conformers (also referred to as cis and trans). nih.govacs.org The anti rotamer is generally favored in simple carbamates due to steric and electrostatic reasons. nih.gov However, the energy difference between these states can be small, and the equilibrium can be influenced by the substituents and the surrounding environment. nih.gov

For isopropyl ethylcarbamate, rotations around the C-O and N-C bonds of the ethyl and isopropyl groups, respectively, create a complex potential energy surface with multiple local minima corresponding to different conformers. MD simulations can explore this landscape, revealing the most populated conformational states in a given solvent and the timescale of transitions between them. nih.gov For example, a study on a Boc-carbamate monomer in chloroform (B151607) successfully used simulations to explore the conformational landscape and validate the findings against experimental spectra. nih.govchemrxiv.org Such simulations for this compound would elucidate how solvent polarity and hydrogen-bonding capability affect its flexibility and average shape. rsc.org

The carbamate moiety, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, is highly capable of forming intermolecular hydrogen bonds. acs.org These interactions are fundamental to the self-assembly of carbamate-containing molecules. nih.gov In concentrated solutions or in the solid state, this compound molecules can interact with each other to form dimers, chains, or more complex aggregates.

MD simulations can predict these self-assembly propensities. nih.gov By simulating a system with many this compound molecules, one can observe the spontaneous formation of aggregates and characterize their structure and stability. mdpi.com The simulations can quantify the key intermolecular interactions, such as N-H···O=C hydrogen bonds and weaker C-H···O interactions. mdpi.com Studies on amphiphilic carbamates have demonstrated their ability to act as organogelators, forming extensive supramolecular networks through these directed interactions, a phenomenon that can be modeled computationally. mdpi.comipn.mx

Table 2: Key Intermolecular Interactions in Carbamate Systems This table, based on computational and crystallographic studies of various carbamates, lists the types of interactions that would govern the self-assembly of this compound.

Interaction TypeDonorAcceptorTypical Energy (kcal/mol)Role in Self-Assembly
Hydrogen BondN-HC=O3 - 7Primary driving force for chain/dimer formation
Hydrogen BondN-HO-R (ether)1 - 3Secondary interaction, network stabilization
C-H···O InteractionC-H (alkyl)C=O0.5 - 2.5Directional, contributes to crystal packing
van der WaalsAlkyl groupsAlkyl groupsVariableNon-directional, space-filling and cohesion

Advanced Computational Methodologies

The ever-increasing power of computers and algorithms allows for the application of highly sophisticated methods to study chemical systems with greater accuracy and scope.

Machine learning (ML) is revolutionizing computational chemistry by enabling the prediction of molecular properties without the need for expensive quantum mechanical calculations for every new molecule. nih.govmdpi.com An ML model can be trained on a large dataset of molecules with known properties (calculated or experimental) to learn the quantitative structure-property relationship (QSPR). nih.gov

For a molecule like this compound, ML models could be used to:

Predict Physicochemical Properties: Quickly estimate properties like solubility, boiling point, or partition coefficient for a vast number of related carbamate structures.

Accelerate Reaction Outcome Prediction: Trained on databases of chemical reactions, ML models can predict the likely products of a reaction involving this compound under various conditions, even identifying potential side products. acs.orgnih.gov

Explore Chemical Space: Generate novel carbamate structures with desired properties by navigating the high-dimensional chemical space, guiding the design of new molecules for specific applications. google.com

While Density Functional Theory (DFT) and other quantum chemical methods are powerful, their computational cost scales steeply with the number of atoms, making them challenging for large systems like solvated clusters or self-assembled aggregates. nih.gov Modern advancements are continuously pushing these boundaries. rsdjournal.orgnwo.nl

Methods relevant to the study of this compound in complex environments include:

QM/MM (Quantum Mechanics/Molecular Mechanics): This hybrid approach treats a chemically active region (e.g., the reacting carbamate and a nearby solvent molecule) with high-accuracy quantum mechanics, while the rest of the system (e.g., the bulk solvent) is treated with computationally cheaper molecular mechanics. researchgate.net This allows for the study of reaction mechanisms in a realistic, solvated environment.

Fragment-Based Methods: These methods break a large molecular system down into smaller, manageable fragments. Quantum chemical calculations are performed on the individual fragments and their interactions, and the results are combined to approximate the properties of the entire system. longdom.org This approach could be used to accurately calculate the interaction energies within a large aggregate of this compound molecules.

Density Functional Tight-Binding (DFTB): An approximate and much faster version of DFT, DFTB can handle thousands of atoms, making it suitable for large-scale simulations of carbamate self-assembly or dynamics where some electronic detail is still required. researchgate.net

These advanced methods bridge the gap between accuracy and system size, enabling a more comprehensive and realistic computational investigation of molecules like this compound and their behavior in complex chemical systems. mdpi.comnih.gov

Lack of Specific Research on Multiscale Modeling of this compound

A thorough review of the current scientific literature reveals a significant gap in the application of multiscale modeling approaches specifically to the chemical compound this compound. While multiscale modeling is a powerful and widely utilized technique in computational chemistry for studying complex chemical and biological systems, its application to this particular carbamate has not been a focus of published research.

Multiscale modeling methods bridge different levels of theory and simulation, from quantum mechanics (QM) for electronically detailed regions to molecular mechanics (MM) and coarse-grained (CG) models for larger environmental effects. frontiersin.orgmanchester.ac.uknih.gov This allows for the efficient study of phenomena that span multiple length and time scales, which is often crucial for understanding molecular behavior in realistic environments. nih.govcecam.org The development of these hybrid methods, such as QM/MM, has been a landmark achievement in computational chemistry, enabling the simulation of enzymatic reactions, material properties, and complex molecular assemblies. frontiersin.orgnobelprize.org

Approaches within multiscale modeling are diverse, including sequential, concurrent, and adaptive resolution schemes. nih.gov These strategies allow researchers to focus computational resources on the most critical parts of a system, for instance, the active site of an enzyme, while treating the surrounding solvent or protein matrix with less computationally expensive methods. cecam.org The overarching goal is to create predictive models that can capture emergent properties from the fundamental physics governing the system. manchester.ac.ukrsc.org

Despite the broad applicability of these techniques and the study of related compounds like ethyl carbamate in different contexts, such as enzymatic degradation and its analysis in food products, specific studies detailing the development of multiscale models for this compound are absent from the available research. nih.govnih.govmdpi.com The existing literature on multiscale modeling focuses on the development of general methodologies and their application to a wide range of other systems, from biological macromolecules to soft matter and polymeric materials. manchester.ac.uknih.govcecam.org

Therefore, it is not possible to provide detailed research findings, data tables, or specific examples of multiscale modeling approaches that have been developed for this compound. The scientific community has yet to direct its computational efforts toward this specific molecule in the context of multiscale simulations.

Applications in Advanced Chemical Sciences

Role as Chemical Intermediates in Organic Synthesis

Organic carbamates are widely recognized for their importance as intermediates and starting materials in the chemical and pharmaceutical industries. They serve as crucial building blocks for more complex molecules and are valued as protecting groups for amines in peptide synthesis. Isopropyl ethylcarbamate, with its distinct substitution pattern, is positioned to be a valuable intermediate in the synthesis of a variety of organic compounds.

Precursors for Complex Chemical Structures

The carbamate (B1207046) functional group is a key structural motif in many approved drugs and biologically active compounds. This compound can serve as a precursor for introducing the N-ethyl-N-isopropylamino moiety into larger, more complex molecular architectures. The reactivity of the carbamate group allows for its transformation into other functional groups, making it a versatile starting point for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. For instance, the carbamate can be hydrolyzed under acidic or basic conditions to yield the corresponding secondary amine, which can then be further functionalized.

Building Blocks in Multi-Step Synthesis

In the context of multi-step organic synthesis, this compound can be utilized as a key building block. Its synthesis from readily available starting materials makes it an accessible component for convergent synthetic strategies. The stability of the carbamate group under a variety of reaction conditions allows for selective transformations at other parts of a molecule, with the carbamate serving as a directing group or a stable placeholder. This characteristic is particularly valuable in the synthesis of complex natural products and pharmaceuticals where precise control over reactivity is essential. The general utility of carbamates as intermediates is well-established, and by extension, this compound can be expected to perform similarly in tailored synthetic routes.

Catalysis Research

The field of catalysis continuously seeks novel ligands and substrates to improve reaction efficiency, selectivity, and scope. Carbamates, including this compound, present interesting opportunities in both homogeneous and heterogeneous catalysis.

Carbamate Ligands in Homogeneous Catalysis

Carbamate moieties can act as ligands for transition metal catalysts in homogeneous catalysis. The oxygen and nitrogen atoms of the carbamate group can coordinate to a metal center, influencing its electronic and steric properties. This modulation of the catalyst's coordination sphere can have a profound impact on its activity and selectivity in various chemical transformations. While specific research on this compound as a ligand may be limited, the broader class of carbamates has been explored for this purpose. The specific steric and electronic properties imparted by the isopropyl and ethyl groups of this compound could lead to unique catalytic performance in reactions such as cross-coupling, hydrogenation, and carbonylation.

Heterogeneous Catalytic Transformations Involving Carbamates

In heterogeneous catalysis, solid catalysts are employed to facilitate chemical reactions. The synthesis of carbamates themselves can be achieved using heterogeneous catalysts, offering advantages in terms of catalyst separation and recycling. Furthermore, carbamates can be used as reactants in heterogeneous catalytic processes. For example, the catalytic decomposition of carbamates can be a route to isocyanates, which are important industrial chemicals. Research into the use of heterogeneous catalysts for the synthesis and transformation of carbamates is an active area, with potential for developing more sustainable chemical processes.

Catalyst Design for Specific Carbamate Reactions

The design of catalysts tailored for specific reactions involving carbamates is a key area of research. This includes the development of catalysts for the efficient and selective synthesis of carbamates from various feedstocks, as well as catalysts for the transformation of carbamates into other valuable chemical products. For instance, catalysts can be designed to promote the cleavage of the C-O or C-N bond in the carbamate group, leading to different reaction outcomes. The specific structure of this compound would require catalysts designed to accommodate its steric bulk and electronic properties to achieve high efficiency and selectivity in targeted transformations.

Below is a table summarizing the potential applications of this compound based on the general reactivity of carbamates.

Application Area Specific Role of this compound Key Research Focus
Organic Synthesis Precursor for complex moleculesIntroduction of the N-ethyl-N-isopropylamino moiety.
Building block in multi-step synthesisUse in convergent synthetic strategies.
Homogeneous Catalysis Carbamate ligandModulation of transition metal catalyst properties.
Heterogeneous Catalysis Substrate for catalytic transformationsSynthesis of isocyanates and other chemicals.
Catalyst Design Target for specific reactionsDevelopment of selective catalysts for carbamate synthesis and conversion.

Advanced Materials Science (Non-polymeric functional materials)

Exploration in Non-Biological Functional Materials

A comprehensive review of scientific literature and materials science databases reveals a notable absence of research focused on the application of this compound in the development of non-polymeric functional materials. Searches for its use in areas such as liquid crystals, as an organic linker in metal-organic frameworks (MOFs), or in the formulation of self-healing materials have not yielded specific examples or dedicated studies involving this particular compound.

While the broader class of carbamates is utilized in materials science, particularly in the synthesis of polymers like polyurethanes, the specific role of this compound as a discrete, non-polymeric functional material remains unexplored in the current body of scientific literature. There is no available data to suggest its use in advanced non-polymeric applications.

Environmental Chemical Transformations (Excluding toxicity)

Abiotic Degradation Pathways in Environmental Systems

The abiotic degradation of this compound in environmental systems is not extensively documented directly. However, significant insights can be drawn from studies on structurally similar compounds, particularly O-isopropyl-N-ethylthionocarbamate (IPETC), a widely used flotation collector for sulfide ores. Research on the removal of IPETC from water has shown that O-isopropyl N-ethylcarbamate is a principal intermediate in its oxidative degradation processes mdpi.comresearchgate.netnih.gov.

Several abiotic degradation pathways contribute to the transformation of carbamates in the environment:

Photooxidation in the Presence of Iron Salts: While IPETC itself is relatively stable under UV-A light, its degradation is significantly accelerated in the presence of iron salts and oxygen, a process relevant to mining wastewaters that may contain iron compounds. This photocatalytic oxidation leads to the formation of O-isopropyl N-ethylcarbamate as a major intermediate. The process is efficient under both artificial UV-A light and direct sunlight, with complete degradation of the parent compound observed within a day under solar irradiation mdpi.comnih.gov. The reaction involves the replacement of the sulfur atom with an oxygen atom to form the corresponding carbamate.

Fenton Reaction: Oxidation through the Fenton reaction, which involves hydrogen peroxide and iron salts, is another effective method for the degradation of IPETC. Similar to photooxidation, this process also yields O-isopropyl N-ethylcarbamate as an intermediate mdpi.comnih.gov.

Oxidation with Hypochlorite (B82951): Treatment with sodium hypochlorite is another abiotic process that can transform thionocarbamates. This reaction also results in the formation of O-isopropyl N-ethylcarbamate mdpi.comnih.gov.

The subsequent degradation of the this compound intermediate is observed to be slower than the initial degradation of the parent thionocarbamate mdpi.com. Further decomposition leads to the formation of simpler organic compounds.

The following table summarizes the formation of O-isopropyl N-ethylcarbamate as an intermediate from the degradation of IPETC under various abiotic conditions.

Degradation Method Parent Compound Major Intermediate Key Conditions Reference
Photocatalytic OxidationO-isopropyl-N-ethylthionocarbamate (IPETC)O-isopropyl N-ethylcarbamateIron salts, Oxygen, UV-A or Sunlight mdpi.comnih.gov
Fenton ReactionO-isopropyl-N-ethylthionocarbamate (IPETC)O-isopropyl N-ethylcarbamateIron salts, Hydrogen peroxide mdpi.comnih.gov
Hypochlorite OxidationO-isopropyl-N-ethylthionocarbamate (IPETC)O-isopropyl N-ethylcarbamateSodium hypochlorite mdpi.comnih.gov

Chemical Stability and Persistence under Environmental Conditions

The chemical stability and persistence of this compound under various environmental conditions are influenced by factors such as pH and sunlight.

Photochemical Stability: As an aliphatic carbamate, this compound is not expected to be a strong absorber of solar radiation in the troposphere, suggesting that direct photolysis is not a primary degradation pathway. However, as seen in the degradation of the related thionocarbamate, indirect photochemical processes, particularly in the presence of photosensitizers like iron salts, can lead to its formation and subsequent, slower degradation mdpi.comnih.gov.

The following table outlines the general stability of N-alkyl carbamates under different environmental conditions.

Condition Stability/Persistence Notes Reference
Neutral to Acidic pH Generally stableHydrolysis rates are typically slow. researchgate.netzacharyhhouston.com
Alkaline pH Susceptible to hydrolysisThe rate of hydrolysis increases with increasing pH. researchgate.net
Sunlight (Direct Photolysis) Expected to be persistentAliphatic carbamates do not strongly absorb sunlight.
Sunlight (Indirect Photolysis) Can be degradedIn the presence of sensitizers like iron salts. mdpi.comnih.gov

Future Research Directions and Emerging Paradigms

Development of Sustainable and Economical Synthesis Strategies

The development of environmentally benign and cost-effective methods for synthesizing carbamates, including isopropyl ethylcarbamate, is a primary focus of current research. Traditional routes often involve hazardous reagents like phosgene (B1210022) and isocyanates, prompting the exploration of greener alternatives. rsc.orgnih.gov

One of the most promising sustainable approaches is the utilization of carbon dioxide (CO₂) as a C1 building block. rsc.orgacs.org This method aligns with the principles of green chemistry by utilizing a renewable, non-toxic, and abundant feedstock. nih.gov Research has demonstrated the feasibility of synthesizing various carbamates from CO₂, amines, and alcohols under mild conditions, often facilitated by basic catalysts. rsc.org A continuous-flow synthesis of carbamates from CO₂ and amines has been developed, which significantly reduces reaction times and simplifies purification, making the process more environmentally benign. nih.gov

Biocatalysis represents another key pillar of sustainable carbamate (B1207046) synthesis. The use of enzymes, such as promiscuous esterases/acyltransferases, can facilitate the synthesis of carbamates in aqueous media, avoiding the need for harsh reagents and organic solvents. rsc.org

Flow chemistry is also emerging as a powerful tool for the sustainable synthesis of carbamates. Continuous-flow processes offer enhanced safety, scalability, and the ability to telescope reaction steps, minimizing waste and the handling of hazardous intermediates. nih.gov

A specific synthesis of O-isopropyl N-ethylcarbamate has been reported via the reaction of ethyl isocyanate with isopropanol (B130326). The mixture is refluxed for 2 hours, and after evaporation of excess isopropanol, the product is obtained in high yield (94%) as a colorless oil. mdpi.com While this method is effective at a lab scale, future research will likely focus on adapting such syntheses to more sustainable platforms like flow chemistry or exploring enzymatic routes.

Table 1: Comparison of Sustainable Synthesis Strategies for Carbamates
StrategyKey AdvantagesPotential ChallengesRelevance to this compound
CO₂ UtilizationUses a renewable and non-toxic C1 source; atom economical. nih.govrsc.orgRequires efficient catalysts for CO₂ activation; may require elevated pressures. researchgate.netHighly promising for a greener synthesis route, moving away from isocyanate-based methods.
BiocatalysisHigh selectivity; mild reaction conditions (aqueous media); environmentally friendly. rsc.orgEnzyme stability and cost; substrate scope may be limited.Potential for a highly specific and green synthesis, avoiding chemical catalysts.
Flow ChemistryEnhanced safety and scalability; precise control over reaction parameters; reduced waste. nih.govInitial setup costs; potential for clogging with solid materials.Can improve the safety and efficiency of existing synthesis methods.
TranscarbamoylationAvoids the use of highly toxic reagents; can be performed under mild conditions with catalytic promoters. organic-chemistry.orgCatalyst efficiency and recyclability; equilibrium limitations.A viable alternative to traditional methods, offering a different reaction pathway.

Exploration of Novel Reactivities and Transformation Pathways

Beyond sustainable synthesis, future research will undoubtedly focus on discovering novel reactivities and transformation pathways for carbamates like this compound. This exploration will expand their utility as synthetic intermediates and building blocks in organic chemistry.

One area of interest is the development of novel catalytic transcarbamoylation reactions. For instance, a tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate has been shown to proceed under mild conditions with broad functional-group tolerance. organic-chemistry.org Applying such methodologies to this compound could open up new avenues for its conversion into other valuable carbamate derivatives.

Another emerging area is the use of carbamates in C-C bond cleavage reactions. Recent work has demonstrated a method for the direct C-C bond cleavage of amides to form benzouracil and carbamate structures, proceeding through a reactive spiro intermediate. rsc.org Investigating the potential of this compound to participate in similar or other novel bond-forming or bond-breaking reactions could lead to unexpected and valuable chemical transformations.

Furthermore, the development of photocatalyzed reactions involving carbamates is a burgeoning field. For example, a photocatalyzed oxidative decarboxylation of oxamic acids has been used for the one-pot synthesis of urethanes via an in-situ generated isocyanate. organic-chemistry.org Exploring the photochemical properties and reactivity of this compound could unveil new synthetic possibilities.

Application of Artificial Intelligence and Robotic Automation in Carbamate Synthesis and Analysis

Robotic platforms enable the use of pre-filled reagent cartridges and modular hardware, which can streamline complex multi-step syntheses. medium.com This "plug-and-play" approach to chemical synthesis could be adapted for the on-demand synthesis of a variety of carbamates, including this compound, with different substitution patterns.

The benefits of automation extend to safety, as robotic systems can handle hazardous reagents in enclosed environments, minimizing human exposure. medium.com This is particularly relevant for carbamate synthesis, which has traditionally involved toxic precursors.

Integration of High-Throughput Experimentation for Mechanistic Discovery

High-throughput experimentation (HTE) is a powerful tool for accelerating chemical research by allowing for the parallel execution of a large number of reactions in miniaturized formats. acs.orgchemrxiv.org This approach is particularly well-suited for the discovery of new catalysts and the rapid optimization of reaction conditions for carbamate synthesis.

By using robotic liquid handlers and microplate reactors, researchers can screen hundreds or even thousands of different catalysts, ligands, bases, and solvents in a short amount of time. youtube.com This would be invaluable for identifying novel and more efficient catalytic systems for the synthesis of this compound from sustainable feedstocks like CO₂.

HTE is not only useful for optimization but also for mechanistic discovery. By systematically varying reaction parameters and analyzing the resulting product distributions, large datasets can be generated. These datasets can then be analyzed using machine learning algorithms to identify trends and build predictive models of reaction outcomes. This data-rich approach can provide deep insights into the reaction mechanisms of carbamate formation, helping chemists to design more efficient and selective reactions in the future.

Advancements in In-Situ and Operando Spectroscopic Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms is crucial for the development of improved synthetic methods. In-situ and operando spectroscopic techniques, which allow for the real-time monitoring of chemical reactions as they occur, are becoming increasingly important tools for mechanistic studies. spectroscopyonline.comyoutube.com

For carbamate synthesis, techniques like high-pressure infrared (HP-IR) and NMR spectroscopy can be used to observe the formation and consumption of reactants, intermediates, and products directly in the reaction vessel. st-andrews.ac.uk This is particularly useful for studying reactions involving gaseous reagents like CO₂, where it is important to understand the role of pressure and catalyst-substrate interactions.

Operando spectroscopy is especially powerful for studying catalytic reactions, as it provides information about the structure of the catalyst under actual working conditions. chimia.ch For example, X-ray absorption spectroscopy (XAS) can be used to probe the electronic and geometric structure of a metal catalyst during a carbamate synthesis reaction, providing insights into the nature of the active species. youtube.com

By combining these advanced analytical techniques with theoretical calculations, a detailed picture of the reaction mechanism for the synthesis of this compound can be constructed. This knowledge will be instrumental in the rational design of next-generation catalysts and reaction conditions for more efficient and sustainable carbamate production.

Q & A

Q. What are the primary methodologies for detecting and quantifying isopropyl ethylcarbamate in fermented beverages?

Detection typically involves gas chromatography-mass spectrometry (GC-MS) with solid-phase microextraction (SPME) or liquid chromatography (LC-MS) for trace analysis. For validation, calibration curves using deuterated ethylcarbamate as an internal standard improve accuracy . Pre-concentration techniques, such as distillation under vacuum, are critical for isolating the compound from complex matrices like stone fruit spirits .

Q. How do reaction conditions influence the formation of this compound during chemical synthesis?

Formation pathways often involve carbamoylation reactions between isopropyl alcohol and ethyl isocyanate under anhydrous conditions. Kinetic studies using Fourier-transform infrared (FTIR) spectroscopy can monitor reaction progress, while temperature control (20–40°C) minimizes side products like urea derivatives. Steric hindrance from the isopropyl group necessitates longer reaction times compared to ethylcarbamate synthesis .

Q. What experimental models are suitable for preliminary toxicity screening of this compound?

In vitro assays using human hepatocyte cell lines (e.g., HepG2) assess metabolic activation and cytotoxicity via MTT assays. Dose-response curves (0.1–10 mM) and LC50 calculations provide baseline toxicity data. Parallel Ames tests with Salmonella typhimurium strains (TA98, TA100) evaluate mutagenicity .

Advanced Research Questions

Q. How do DNA adducts formed by this compound contribute to its carcinogenicity?

Advanced studies employ <sup>32</sup>P-postlabeling and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify adducts like 7-(2-oxoethyl)guanine in vivo. Comparative genomic analysis in TP53-mutant mice reveals adduct persistence in hepatic and pulmonary tissues, linking specific mutations to tumorigenesis . Contradictions in adduct stability across species (e.g., mice vs. rats) may arise from differences in DNA repair efficiency .

Q. What mechanisms explain conflicting data on ethylcarbamate’s dose-response relationship in leukemic models?

Discrepancies often stem from variable metabolic activation via cytochrome P450 2E1 (CYP2E1). Researchers should control for genetic polymorphisms in CYP2E1 expression and use isotopic tracers (e.g., <sup>14</sup>C-ethylcarbamate) to quantify metabolic flux. Dose-ranging studies in Pten-knockout mice clarify nonlinear pharmacokinetics at subacute doses (5–50 mg/kg) .

Q. How can phase equilibria modeling optimize the separation of this compound from reaction byproducts?

Vapor-liquid equilibrium (VLE) data for this compound in binary/ternary systems (e.g., with DMSO or alcohols) are modeled using the Wilson or NRTL equations. Aspen Plus simulations predict optimal distillation parameters (e.g., reflux ratios, tray counts) for industrial-scale purification . Experimental validation requires thermodynamically consistent VLE data via Othmer stills at 101.3 kPa .

Q. What experimental designs mitigate biases in ethylcarbamate mutagenesis studies?

Double-blind protocols using lacZ transgenic mice reduce observer bias. Researchers should pair spontaneous mutation rates (negative controls) with ethylcarbamate-treated cohorts (1–2 mg/mL in drinking water). Next-generation sequencing (NGS) of tumor genomes identifies mutation signatures (e.g., C→T transitions) attributable to ethylcarbamate .

Q. How do ethanol concentrations modulate ethylcarbamate formation in fermented beverages?

Ethanol acts as both a solvent and reactant, catalyzing urea-ethanol condensation. Kinetic studies using nuclear magnetic resonance (NMR) spectroscopy track precursor conversion (e.g., citrulline to ethylcarbamate) at varying ethanol levels (10–40% v/v). Activation energy calculations (Arrhenius plots) reveal temperature-dependent thresholds for accelerated formation .

Methodological Best Practices

Q. What statistical approaches resolve contradictions in ethylcarbamate toxicity datasets?

Meta-analyses using random-effects models account for inter-study heterogeneity (e.g., species, exposure routes). Sensitivity analyses exclude outliers identified via Cook’s distance. Public repositories like the EFSA Ethylcarbamate Monitoring Database (2014) provide raw data for re-evaluation .

Q. How should researchers design replication studies for ethylcarbamate’s reaction with sulfides?

Steric and electronic factors dictate reactivity. For diisopropyl sulfide reactions, use <sup>1</sup>H NMR to monitor ethylcarbamate yields. Computational chemistry (DFT calculations) predicts transition states and validates experimental findings. Purity checks via HPLC ensure sulfide oxidation byproducts (e.g., sulfoxides) do not skew results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.